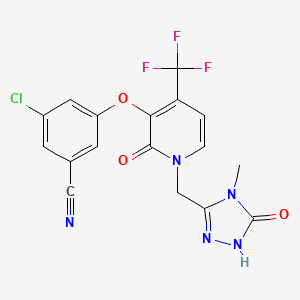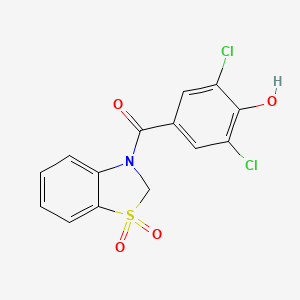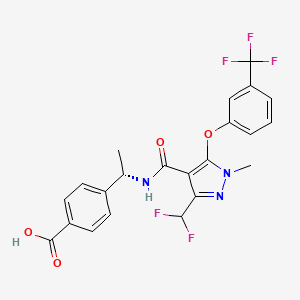
Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
E7046 has a wide range of scientific research applications, particularly in the field of cancer immunotherapy. It has been shown to:
Modulate the Tumor Immune Microenvironment: By antagonizing the EP4 receptor, E7046 can reduce the immunosuppressive effects of prostaglandin E2, thereby enhancing anti-tumor immune responses
Enhance the Efficacy of Other Therapies: E7046 has been shown to synergize with other treatments, such as checkpoint inhibitors and Treg-reducing agents, to produce more effective and durable anti-tumor responses.
Research Tool: E7046 is used as a research tool to study the role of the EP4 receptor in various biological processes and diseases.
Mecanismo De Acción
E7046 exerts its effects by selectively antagonizing the EP4 receptor for prostaglandin E2. This receptor is involved in various signaling pathways that promote tumor growth and immune evasion. By blocking EP4, E7046 can:
Promote Differentiation of Myeloid Cells: E7046 promotes the differentiation of myeloid cells into antigen-presenting cells, enhancing the immune response against tumors
Reduce Immunosuppression: E7046 reduces the immunosuppressive effects of prostaglandin E2, leading to increased activity of cytotoxic T cells and natural killer cells.
Synergize with Other Therapies: E7046 can enhance the efficacy of other cancer therapies by modulating the tumor immune microenvironment.
Análisis Bioquímico
Biochemical Properties
E7046 has shown potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 . The nature of these interactions involves the antagonism of EP4 signaling .
Cellular Effects
E7046 influences cell function by modulating the tumor immune microenvironment . It has been shown to reduce the growth or even reject established tumors in vivo in a manner dependent on both myeloid and CD8+ T cells . E7046 treatment has been associated with enhanced antitumoral immune responses .
Molecular Mechanism
E7046 exerts its effects at the molecular level by antagonizing EP4 signaling . This leads to changes in genes downstream of EP4 and concurrent enhanced antitumoral immune responses . The mechanism of action of E7046 involves specific and potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation .
Temporal Effects in Laboratory Settings
In a first-in-human phase 1 study, E7046 demonstrated manageable tolerability, immunomodulatory effects, and a best response of stable disease (≥18 weeks) in several heavily pretreated patients with advanced malignancies . E7046 had an elimination half-life (t 1/2) of 12 hours, and drug exposure increased dose-dependently from 125 to 500 mg .
Dosage Effects in Animal Models
In animal models, the effects of E7046 vary with different dosages . The compound was administered orally once-daily in sequential escalating dose cohorts (125, 250, 500, and 750 mg) with ≥6 patients per cohort . No dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached .
Metabolic Pathways
E7046 is involved in the arachidonic acid pathway, a metabolic pathway that leads to the production of prostaglandin E2 . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E7046 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of E7046 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
E7046 undergoes various chemical reactions, including:
Oxidation: E7046 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: E7046 can undergo substitution reactions, where specific atoms or groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A cyclooxygenase-2 inhibitor that also targets the prostaglandin pathway but with a different mechanism of action.
L001: Another EP4 antagonist that has shown similar effects in preclinical studies
Uniqueness of E7046
E7046 is unique in its high selectivity and potency for the EP4 receptor. This selectivity allows for more targeted modulation of the tumor immune microenvironment, reducing off-target effects and enhancing therapeutic efficacy .
Propiedades
IUPAC Name |
4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKAQMPKHNQPR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1369489-71-3 | |
| Record name | ER-886046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALUPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



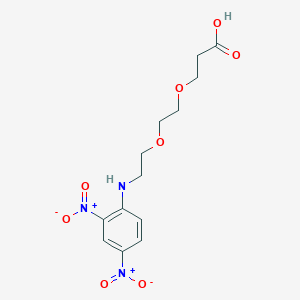


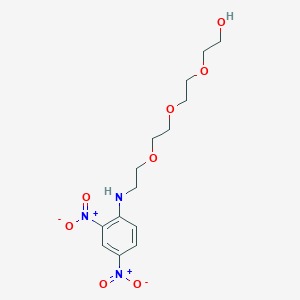
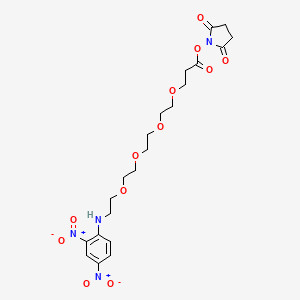
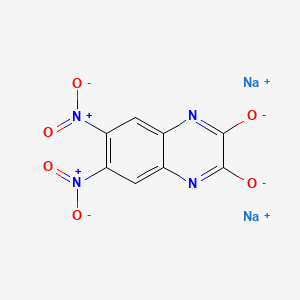

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)

